S(-)-BZMHydrochloride
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Overview
Description
N-[[(2S)-1-Ethylpyrrolidin-2-yl]methyl]-2-hydroxy-6-methoxybenzamide;hydrochloride is a compound that features a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[[(2S)-1-Ethylpyrrolidin-2-yl]methyl]-2-hydroxy-6-methoxybenzamide;hydrochloride typically involves the construction of the pyrrolidine ring followed by functionalization. One common method is the N-heterocyclization of primary amines with diols catalyzed by a Cp*Ir complex, which provides pyrrolidines in good to excellent yields . Another method involves the use of O-benzoylhydroxylamines as alkyl nitrene precursors in the presence of a rhodium catalyst .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-[[(2S)-1-Ethylpyrrolidin-2-yl]methyl]-2-hydroxy-6-methoxybenzamide;hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles like amines, thiols, and halides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amines or alcohols.
Scientific Research Applications
N-[[(2S)-1-Ethylpyrrolidin-2-yl]methyl]-2-hydroxy-6-methoxybenzamide;hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: It is investigated for its potential therapeutic applications in treating various diseases.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[[(2S)-1-Ethylpyrrolidin-2-yl]methyl]-2-hydroxy-6-methoxybenzamide;hydrochloride involves its interaction with specific molecular targets and pathways. The pyrrolidine ring can interact with proteins and enzymes, affecting their function and leading to various biological effects . The compound’s stereochemistry and functional groups play a crucial role in its binding affinity and selectivity.
Comparison with Similar Compounds
Similar Compounds
Pyrrolizines: These compounds also contain a pyrrolidine ring and exhibit similar biological activities.
Pyrrolidine-2-one: This derivative has a similar structure but different functional groups.
Pyrrolidine-2,5-diones: These compounds have additional functional groups that can alter their biological properties.
Uniqueness
N-[[(2S)-1-Ethylpyrrolidin-2-yl]methyl]-2-hydroxy-6-methoxybenzamide;hydrochloride is unique due to its specific functional groups and stereochemistry, which contribute to its distinct biological activities and potential therapeutic applications.
Properties
IUPAC Name |
N-[[(2S)-1-ethylpyrrolidin-2-yl]methyl]-2-hydroxy-6-methoxybenzamide;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O3.ClH/c1-3-17-9-5-6-11(17)10-16-15(19)14-12(18)7-4-8-13(14)20-2;/h4,7-8,11,18H,3,5-6,9-10H2,1-2H3,(H,16,19);1H/t11-;/m0./s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HOGDSYFSNMUBNG-MERQFXBCSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCCC1CNC(=O)C2=C(C=CC=C2OC)O.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN1CCC[C@H]1CNC(=O)C2=C(C=CC=C2OC)O.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23ClN2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.81 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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